(S)-2-Guanidinopropanoic acid
Overview
Description
2-guanidinopropionic acid is a member of guanidines and an alanine derivative. It has a role as a Brassica napus metabolite.
Scientific Research Applications
Crystal Structure and Molecular Analysis
(S)-2-Guanidinopropanoic acid, also known as (S)-2-amino-3-guanidinopropanoic acid, has been studied for its crystal structure and molecular analysis. In a study by Rejnhardt and Daszkiewicz (2020), this compound was synthesized in the form of isostructural salts, showing complex hydrogen bonding networks and interesting molecular structures (Rejnhardt & Daszkiewicz, 2020).
Biological Activity and Antidiabetic Potency
Research has explored the biological activity of analogues of this compound. Studies have shown that certain analogues exhibit antidiabetic properties and resistance to creatine-like metabolism. These findings are significant in the context of non-insulin-dependent diabetes mellitus (NIDDM) and have implications for the development of antidiabetic agents (Vaillancourt et al., 2001), (Larsen et al., 2001).
Impact on Oxidant-Antioxidant System
A study by Ostojić, Stojanović, and Olcina (2015) investigated the effects of dietary this compound on the oxidant-antioxidant system in healthy men. The results indicated a significant increase in superoxide dismutase (SOD) after administration, suggesting potential benefits when used as a dietary supplement (Ostojić et al., 2015).
Role in Muscle Development and Animal Husbandry
This compound has shown promising results in promoting muscle growth and development, especially in the context of animal husbandry. It is a precursor to creatine and has been found to improve the growth performance and health of animals (Yan et al., 2021).
Mitochondrial Function and Neuroprotection
Research has also explored the role of this compound in enhancing mitochondrial function and its neuroprotective properties. In a study by Horvath et al. (2011), it was found that this compound could protect the nigrostriatal dopamine system, suggesting its potential use in neurodegenerative diseases like Parkinson's disease (Horvath et al., 2011).
Stimulation of Brain Mitochondria Biogenesis
Gureev, Shaforostova, Starkov, and Popov (2018) demonstrated that β-guanidinopropionic acid, a variant of this compound, could stimulate mitochondria biogenesis in the brain and alter cognitive behavior in mice. This suggests potential applications in enhancing brain metabolism and physical endurance (Gureev et al., 2018).
Properties
IUPAC Name |
2-(diaminomethylideneamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-2(3(8)9)7-4(5)6/h2H,1H3,(H,8,9)(H4,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNFLGLGNLXITH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39614-54-5 | |
Record name | NSC57810 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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